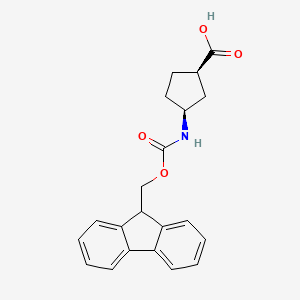

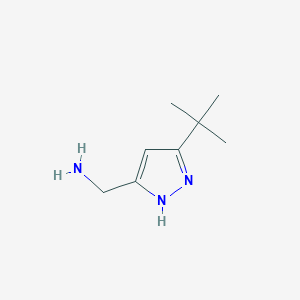

(3-tert-butyl-1H-pyrazol-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

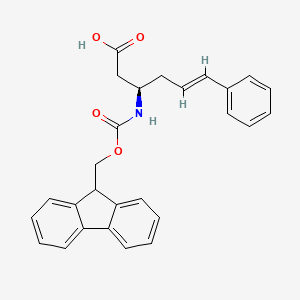

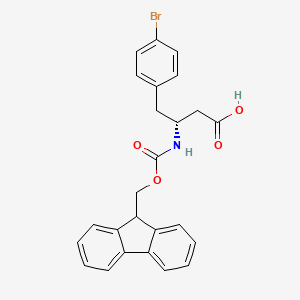

The compound "(3-tert-butyl-1H-pyrazol-5-yl)methanamine" is a pyrazole derivative that is of interest due to its potential applications in various chemical reactions and as a scaffold for further chemical modifications. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group attached to the pyrazole ring can influence the compound's reactivity and stability .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of a related compound, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, was accomplished using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which was performed via a one-pot two-step solvent-free condensation/reduction reaction sequence, demonstrating operational ease and short reaction times . Similarly, the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, highlighting a straightforward condensation reaction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and potential applications. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid resulted in good regiochemical control, leading to the formation of 1,5-diaminopyrazole derivatives. These compounds reacted with electrophiles, such as acetic anhydride and aromatic aldehydes, and underwent cyclization to form pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which have applications as photographic magenta couplers . Additionally, the oxidative functionalization reaction of an aldehyde with pyrazole led to the formation of an acyl pyrazole derivative, showcasing a green chemistry approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the tert-butyl group can affect the compound's solubility, boiling point, and stability. The reactivity of the amino group in the pyrazole ring is a key factor in the compound's chemical behavior, as seen in the various reactions it can participate in, such as condensation, amination, and cyclization . These properties are essential for the compound's potential use in chemical synthesis and as intermediates in the production of more complex molecules.

科学的研究の応用

Ambient-Temperature Synthesis

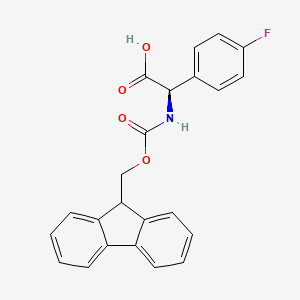

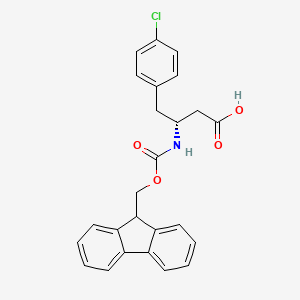

A study reports the ambient-temperature synthesis of a novel compound via a condensation reaction involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. This synthesis method emphasizes the compound's utility in creating new materials with potential applications in drug development and material science (Becerra, Cobo, & Castillo, 2021).

Structural Chemistry

Research on 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole highlights its structural properties, demonstrating how hydrogen bonds contribute to the formation of complex molecular structures. This insight is valuable for designing molecules with specific properties for applications in nanotechnology and material science (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Hydrogen Bonded Molecular Dimers

Another study focused on the synthesis and characterization of 3,5-diaryl-1H-pyrazoles, revealing their ability to form dimeric structures through hydrogen bonding. These findings have implications for the design of molecular assemblies and sensors (Zheng, Wang, & Fan, 2010).

Green Synthesis Approach

The green synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was achieved through an oxidative functionalization reaction. This approach underscores the importance of sustainable methods in chemical synthesis, contributing to environmental conservation efforts (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving derivatives of (3-tert-butyl-1H-pyrazol-5-yl)methanamine demonstrated unprecedented photocytotoxicity and potential for cellular imaging. Such studies pave the way for new treatments and diagnostic techniques in medicine (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

特性

IUPAC Name |

(3-tert-butyl-1H-pyrazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXAEMPLVMJWAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241667 |

Source

|

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-tert-butyl-1H-pyrazol-5-yl)methanamine | |

CAS RN |

936940-66-8 |

Source

|

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。